3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid
Overview
Description
3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H11FO2 It is characterized by a cyclobutane ring substituted with a fluoro group and two methyl groups, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving appropriate precursors.
Introduction of Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out to introduce the fluoro and methyl groups at the desired positions on the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro group can influence the compound’s reactivity and binding affinity to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.
3-Bromo-1,3-dimethylcyclobutane-1-carboxylic acid: Contains a bromo group instead of a fluoro group.
3-Methyl-1,3-dimethylcyclobutane-1-carboxylic acid: Lacks the halogen substitution.
Uniqueness
3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and non-halogenated analogs.
Properties
IUPAC Name |
3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-6(5(9)10)3-7(2,8)4-6/h3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNLGWRMIKMGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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